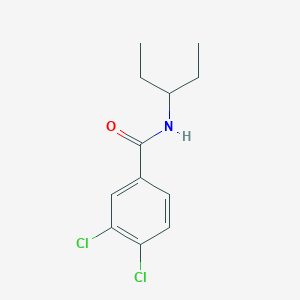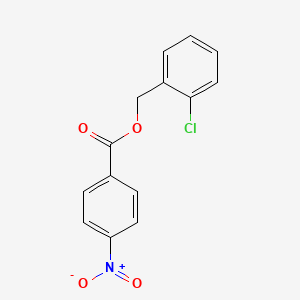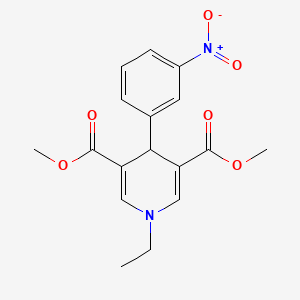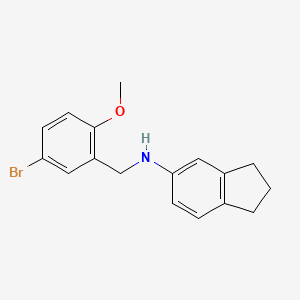
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine, also known as BIA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BIA is a small molecule that belongs to the class of indenylamines, which have been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine is not fully understood. However, studies have suggested that this compound exerts its neuroprotective and anti-cancer effects through multiple pathways. This compound has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. In addition, this compound has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which protect against oxidative stress. This compound has also been shown to decrease the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, this compound has been shown to modulate the activity of various enzymes and proteins involved in cell signaling and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine in lab experiments is its small size, which allows for easy penetration into cells and tissues. This compound is also relatively stable and can be easily synthesized in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can cause cytotoxicity and apoptosis in normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can protect against neuronal damage caused by oxidative stress and inflammation, which are involved in the pathogenesis of these diseases. Another area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanisms underlying this compound's anti-cancer effects and to determine its efficacy in animal models of cancer. In addition, studies are needed to investigate the potential side effects and toxicity of this compound in humans.
Synthesemethoden
The synthesis of (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 2,3-dihydro-1H-indene in the presence of a reducing agent such as sodium borohydride. The reaction yields (5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ol, which is then converted to the amine derivative using an amine source such as ammonium chloride and a reducing agent such as sodium borohydride. The final product, this compound, is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(5-bromo-2-methoxybenzyl)2,3-dihydro-1H-inden-5-ylamine has been studied for its potential therapeutic applications in various fields of scientific research. One area of interest is its potential as a neuroprotective agent. Studies have shown that this compound can protect against neuronal damage caused by oxidative stress, inflammation, and excitotoxicity. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
In addition, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. This compound has also been shown to have anti-metastatic effects, making it a potential candidate for the treatment of metastatic cancers.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-20-17-8-6-15(18)9-14(17)11-19-16-7-5-12-3-2-4-13(12)10-16/h5-10,19H,2-4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDKYFYIGTNQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

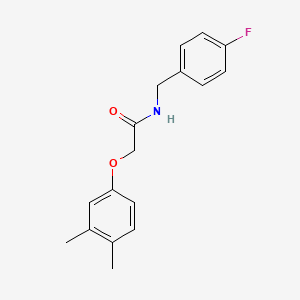
![4-[(2-ethoxyphenyl)carbonothioyl]morpholine](/img/structure/B5855851.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5855857.png)

![5-(4-nitrophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5855874.png)
